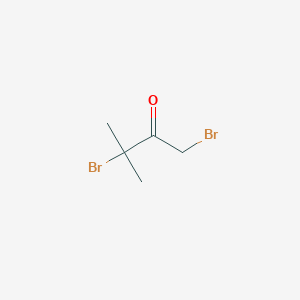

1,3-Dibromo-3-methylbutan-2-one

Descripción

Significance of Halogenated Ketones in Synthetic Methodologies

Halogenated ketones are highly prized as versatile building blocks in organic synthesis. mdpi.com Their significance stems from their enhanced reactivity, which makes them susceptible to reactions with various nucleophiles. wikipedia.org The presence of a halogen atom on the alpha-carbon, combined with the electron-withdrawing nature of the adjacent carbonyl group, polarizes the carbon-halogen bond. This polarization increases the electron deficiency at the α-carbon, making it a prime target for nucleophilic attack. nih.gov

This heightened reactivity allows α-haloketones to serve as precursors for a multitude of valuable compounds, including important pharmaceutical intermediates and a wide variety of nitrogen, sulfur, and oxygen-containing heterocyclic compounds. mdpi.comnih.gov The reactions of α-haloketones are a cornerstone of many synthetic strategies, providing efficient routes to complex molecular frameworks. libretexts.org For instance, they are key substrates in the Favorskii rearrangement for the synthesis of esters and the Haller-Bauer reaction for preparing amides. libretexts.org

The synthesis of these important intermediates often involves the direct halogenation of a ketone at the alpha position, a reaction that can be catalyzed by either acids or bases. wikipedia.orglibretexts.org While traditional methods have often employed hazardous reagents, modern approaches have focused on developing "greener" alternatives, such as the use of N-halosuccinimides or employing ionic liquids as environmentally benign solvents to improve reaction conditions and yields. wikipedia.orgtandfonline.com

Structural Characteristics and Chemical Classifications of 1,3-Dibromo-3-methylbutan-2-one

This compound is a specific example of a dihalogenated ketone. Its structure features a five-carbon backbone. The carbonyl group (C=O) is located at the second carbon position, defining it as a ketone. Two bromine atoms are attached to the carbons adjacent to this carbonyl group: one at the first carbon position (C1) and another at the third (C3). The third carbon also holds two methyl groups.

Based on its structure, this compound is classified as an α,α'-dihalogenated ketone. The bromine atom at C1 is on one alpha-carbon, and the bromine at C3 is on the other alpha-carbon. It is also a derivative of a methyl ketone. libretexts.org The presence of two reactive carbon-bromine bonds makes it a potentially versatile reagent for further chemical transformations.

Below are the key identifiers and properties of the compound.

Table 1: Chemical Identity and Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,3-dibromo-3-methyl-2-butanone | sigmaaldrich.com |

| CAS Number | 1518-06-5 | epa.gov |

| Molecular Formula | C5H8Br2O | uni.lu |

| Molecular Weight | 243.93 g/mol | sigmaaldrich.com |

| Monoisotopic Mass | 241.894191 g/mol | epa.gov |

| InChI Key | MWDMECGUJZUHCF-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |

| SMILES | CC(C)(C(=O)CBr)Br | uni.lu |

| Physical Form | Solid | sigmaaldrich.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C5H8Br2O |

| Acetone | (CH3)2C=O |

| Bromoacetone | C3H5BrO |

| 2-Chlorocyclohexanone | C6H9ClO |

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-dibromo-3-methylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O/c1-5(2,7)4(8)3-6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDMECGUJZUHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480126 | |

| Record name | 1,3-dibromo-3-methylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1518-06-5 | |

| Record name | 1,3-dibromo-3-methylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Optimization for 1,3 Dibromo 3 Methylbutan 2 One

Direct Bromination Approaches

Direct bromination stands as a primary route for synthesizing α-brominated ketones. This approach involves the reaction of a ketone with a brominating agent, where the reaction's course is directed by the substitution pattern of the ketone and the chosen parameters.

The principal precursor for 1,3-Dibromo-3-methylbutan-2-one is 3-methyl-2-butanone (B44728). This ketone possesses two different α-carbons that can be halogenated: a primary methyl group (C1) and a tertiary carbon (C3). The regioselectivity of bromination is highly dependent on the reaction conditions, with different conditions favoring the formation of 1-bromo-3-methyl-2-butanone (B140032), 3-bromo-3-methyl-2-butanone, or the target dibrominated product. orgsyn.org The reaction typically proceeds through an enol or enolate intermediate, and the stability of this intermediate influences the position of bromination. masterorganicchemistry.com

The stoichiometry of the bromine reagent is a critical factor that dictates the extent of bromination. To achieve selective monobromination of a ketone like 3-methyl-2-butanone, a molar ratio of approximately 1:1 of ketone to bromine is employed. orgsyn.orgchegg.com Using a slight excess of bromine can lead to the formation of dibrominated byproducts, although under certain conditions, dibromination can be very slow. orgsyn.org

For the synthesis of dibrominated ketones, a higher molar equivalent of the brominating agent is necessary. Research on related ketone systems has shown that using approximately 2.4 equivalents of molecular bromine can effectively yield dibrominated products. sci-int.com Therefore, to synthesize this compound, a stoichiometric excess of bromine (greater than 2.0 equivalents) is required to facilitate halogenation at both the C1 and C3 positions.

Table 1: Stoichiometry of Bromine in Ketone Bromination

| Ketone Substrate | Molar Equivalents of Br₂ | Primary Product(s) | Source(s) |

| 3-Methyl-2-butanone | 1.0 | 1-Bromo-3-methyl-2-butanone and 3-Bromo-3-methyl-2-butanone | orgsyn.org |

| Methylarylketones | >2.0 | α,α-Dibromoketones | sci-int.com |

| Methyl 3-oxobutanoate | 1.1 | Methyl 3-bromo-2-oxobutanoate (Monobrominated) |

The efficiency and selectivity of ketone bromination can be significantly enhanced by the use of catalysts and additives. Acid catalysts are commonly employed to accelerate the reaction. masterorganicchemistry.com The purpose of the acid is to catalyze the keto-enol tautomerism, forming the enol which is the active nucleophile that reacts with bromine. masterorganicchemistry.com

Sulfuric acid (H₂SO₄) has been demonstrated to be an efficient and regioselective catalyst for the α-bromination of various ketones. sci-int.com The selectivity between the formation of α-bromo and α,α-dibromo ketones was found to depend on the equivalents of H₂SO₄ used. sci-int.com Other acids, such as hydrobromic acid (HBr) or acetic acid (which can also serve as a solvent), are also used. masterorganicchemistry.com

Table 2: Effect of Acidic Catalysts on α-Bromination of Ketones

| Substrate | Catalyst (Equivalents) | Brominating Agent (Equivalents) | Solvent | Outcome | Source(s) |

| Methylarylketone | H₂SO₄ (0.2) | Br₂ (1.0) | Dichloromethane (B109758) | Efficient monobromination | sci-int.com |

| 1-Tetralone | H₂SO₄ (0.5) | Br₂ (2.4) | Chloroform (B151607) | Dibromination (75% yield) | sci-int.com |

| General Ketone | HBr or Acetic Acid | Br₂ | Acetic Acid | α-Bromination | masterorganicchemistry.com |

The choice of solvent plays a crucial role in the bromination of ketones, influencing reaction rates and product distribution. Anhydrous methanol (B129727) has been recommended as a suitable solvent for the bromination of 3-methyl-2-butanone. orgsyn.org In this solvent, α-bromomethyl ketals can form alongside the desired α-bromoketone, which must be hydrolyzed during the workup process. orgsyn.org

Acetic acid is another frequently used solvent, often serving a dual role as both solvent and acid catalyst. masterorganicchemistry.comchegg.com For reactions targeting dibromination, particularly when using a strong acid catalyst like H₂SO₄, chlorinated solvents such as chloroform (CHCl₃) have been employed successfully. sci-int.com

Table 3: Solvents Used in the Bromination of Ketones

| Solvent | Substrate | Catalyst | Notes | Source(s) |

| Anhydrous Methanol | 3-Methyl-2-butanone | None specified | Recommended for controlling orientation; forms ketal intermediates. | orgsyn.org |

| Acetic Acid | 3(R)-methyl-2-butanone | Self-catalyzing | Common solvent for α-bromination of ketones. | masterorganicchemistry.comchegg.com |

| Chloroform (CHCl₃) | 1-Tetralone | H₂SO₄ | Used in a system for achieving dibromination at reflux temperature. | sci-int.com |

Optimizing reaction conditions, especially temperature, is paramount for controlling the selectivity of bromination reactions involving unsymmetrical ketones like 3-methyl-2-butanone.

Temperature control is critical for directing the outcome of the bromination of 3-methyl-2-butanone. To achieve selective monobromination at the less substituted carbon (C1), the reaction is typically conducted at low temperatures. A procedure for synthesizing 1-bromo-3-methyl-2-butanone specifies cooling the reaction mixture to 0–5°C during the addition of bromine and maintaining the temperature at 10°C for the remainder of the reaction. orgsyn.org If the solution becomes warm, a mixture of the isomeric monobromoketones is obtained, indicating that higher temperatures can alter the regioselectivity. orgsyn.org

Conversely, to achieve dibromination or to favor bromination at the more substituted carbon, higher temperatures are often required. For instance, the synthesis of α,α-dibromoketones using an H₂SO₄ catalyst was performed at reflux temperature in chloroform. sci-int.com Higher temperatures provide the necessary energy to overcome the activation barrier for the formation of the more thermodynamically stable, more substituted enol, and for the second bromination step.

Table 4: Influence of Temperature on Ketone Bromination

| Temperature | Substrate | Conditions | Primary Product(s) | Source(s) |

| 0–10°C | 3-Methyl-2-butanone | 1 eq. Br₂, Methanol | 1-Bromo-3-methyl-2-butanone (kinetic product) | orgsyn.org |

| Warm Solution | 3-Methyl-2-butanone | 1 eq. Br₂, Methanol | Mixture of 1-bromo- and 3-bromo- (B131339) isomers | orgsyn.org |

| Reflux | 1-Tetralone | 2.4 eq. Br₂, H₂SO₄, CHCl₃ | 2,2-Dibromo-1-tetralone (dibrominated product) | sci-int.com |

| 0–25°C | Methyl 3-oxobutanoate | Br₂, Acetic Acid | Controlled monobromination |

Reaction Conditions and Parameter Optimization

Reaction Duration and Yield Considerations

The synthesis of α-bromo ketones is sensitive to reaction time, which directly influences the product yield and purity. In analogous syntheses, the duration of bromine addition and the subsequent stirring time are critical parameters. For instance, in the bromination of 3-methyl-2-butanone in methanol, the gradual addition of bromine is followed by a specific reaction period. The fading of the red color of the bromine serves as a visual cue for the reaction's progression, which typically takes about 45 minutes. orgsyn.org

| Reaction Stage | Typical Duration | Key Objective |

|---|---|---|

| Bromine Addition | ~45 minutes | Controlled monobromination, indicated by color change |

| Post-Addition Stirring | Overnight | Hydrolysis of ketal intermediates |

Post-Synthetic Processing and Purification Techniques

Following the synthesis, a multi-step workup procedure is essential to isolate and purify this compound.

Extraction and Separation Strategies

Once the reaction is quenched and neutralized, the target compound is extracted from the aqueous mixture. Diethyl ether is a common solvent for this purpose, with the extraction process repeated multiple times (e.g., four washes) to ensure a complete transfer of the organic product. orgsyn.org The combined ether layers are then washed with water to remove any remaining water-soluble impurities. orgsyn.org

A significant consideration in this phase is the presence of methanol and water in the ether solution, which necessitates a robust drying agent. orgsyn.org Anhydrous calcium chloride is effective for this, applied for about an hour to the ether solution. orgsyn.org The choice of extraction and drying agents is crucial for the efficiency of the separation. orgsyn.org

| Step | Reagent/Solvent | Purpose |

|---|---|---|

| Neutralization | 10% Potassium Carbonate Solution | Remove hydrobromic acid |

| Extraction | Diethyl Ether | Separate the organic product from the aqueous phase |

| Washing | Water | Remove water-soluble impurities |

| Drying | Anhydrous Calcium Chloride | Remove dissolved water and methanol from the ether solution |

Chromatographic Purification Protocols

While simple distillation is a primary method for purification, chromatographic techniques can be employed for achieving higher purity. For analytical purposes, Gas Chromatography (GC) is utilized to assess the purity of the product and identify components in the reaction mixture. researchgate.net For preparative purification, while not always detailed for this specific compound, column chromatography is a standard method for separating ketones with different degrees of halogenation or isomeric impurities. The selection of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent system of appropriate polarity) would be determined based on the polarity of this compound relative to any impurities. In many documented procedures for analogous compounds, purification is achieved through distillation under reduced pressure using a Vigreux column, which provides good separation of components with different boiling points. orgsyn.org

Advanced Chemical Reactivity and Transformative Chemistry of 1,3 Dibromo 3 Methylbutan 2 One

Nucleophilic Substitution Reactions

The presence of two bromine atoms, which are effective leaving groups, renders 1,3-dibromo-3-methylbutan-2-one susceptible to nucleophilic substitution reactions. These reactions are fundamental to the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups.

Reactivity at the Brominated Carbon Centers

The two brominated carbon atoms in this compound, the primary C1 and the tertiary C3, exhibit different reactivities towards nucleophiles. The primary bromide at the C1 position is sterically less hindered and is thus more susceptible to a direct S\textsubscript{N}2 attack. In contrast, the tertiary bromide at the C3 position is sterically hindered, which generally disfavors the S\textsubscript{N}2 pathway.

The reactivity of α-halo ketones in nucleophilic substitution reactions is generally enhanced compared to the corresponding alkyl halides. This is attributed to the electron-withdrawing inductive effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon more electrophilic. However, strong bases can lead to competing elimination reactions or the formation of enolates.

Regioselectivity and Stereochemical Outcomes in Substitution Pathways

The regioselectivity of nucleophilic substitution on this compound is highly dependent on the nature of the nucleophile and the reaction conditions.

With Soft Nucleophiles: Soft and less basic nucleophiles, such as iodide or thiolate anions, are more likely to favor S\textsubscript{N}2 displacement at the less hindered primary carbon (C1).

With Hard Nucleophiles/Bases: Harder, more basic nucleophiles, such as alkoxides or hydroxides, can lead to a more complex mixture of products. These can include substitution at the primary carbon, elimination reactions to form α,β-unsaturated ketones, or the Favorskii rearrangement (discussed in section 3.2.2).

The stereochemistry of substitution at the tertiary C3 carbon, should it occur, would be influenced by the reaction mechanism. An S\textsubscript{N}1-type reaction would proceed through a planar carbocation intermediate, leading to a racemic mixture of products if the carbon were chiral. However, S\textsubscript{N}1 reactions are generally disfavored at the α-position to a carbonyl group. An S\textsubscript{N}2 reaction, if it were to occur at a chiral center, would proceed with inversion of stereochemistry. Given the lack of a chiral center at the primary carbon, stereochemistry is not a factor in substitutions at this position.

Carbonyl Group Transformations

The ketone functionality in this compound is a key site for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Electrophilic and Nucleophilic Additions to the Ketone Moiety

The carbonyl carbon is electrophilic and can be attacked by a range of nucleophiles. This can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol.

Nucleophilic Addition:

| Nucleophile | Product Type | Notes |

| Grignard Reagents (R-MgX) | Tertiary Alcohol | Addition of an alkyl or aryl group to the carbonyl carbon. |

| Organolithium Reagents (R-Li) | Tertiary Alcohol | Similar to Grignard reagents, providing a route to more complex alcohols. |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | A common and mild reducing agent for ketones. rsc.orgchegg.comchegg.com |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | A powerful reducing agent, capable of reducing the ketone to an alcohol. |

Electrophilic Addition: While less common for simple ketones, the carbonyl oxygen possesses lone pairs of electrons and can act as a Lewis base, reacting with strong electrophiles or Brønsted acids. This activation can facilitate subsequent reactions at the carbonyl carbon.

Condensation and Cyclization Reactions

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The ketone and the two electrophilic carbon centers can react with dinucleophiles to form rings.

A significant reaction of α-halo ketones in the presence of a base is the Favorskii rearrangement . youtube.comyoutube.comorganic-chemistry.orgorganic-chemistry.orgmdpi.org In this reaction, a base abstracts a proton from the α'-carbon (the carbon on the other side of the carbonyl from the halogen), leading to the formation of a cyclopropanone (B1606653) intermediate. Subsequent nucleophilic attack on the cyclopropanone and ring-opening yields a rearranged carboxylic acid derivative. For α,α'-dihaloketones like this compound, this can lead to the formation of α,β-unsaturated carboxylic acid derivatives. organic-chemistry.org

Heterocycle Synthesis:

| Reactant | Heterocyclic Product | Reaction Type |

| Thiourea | Thiazole derivative | Hantzsch Thiazole Synthesis. youtube.comyoutube.com |

| Thioamides | Thiazole derivative | Hantzsch Thiazole Synthesis. youtube.comyoutube.com |

| 1,3-Dicarbonyl compounds | Furan (B31954) derivative | Paal-Knorr furan synthesis or related condensations. organic-chemistry.orgmdpi.org |

Oxidative and Reductive Reactivity

The reactivity of this compound in redox reactions is influenced by both the ketone and the carbon-bromine bonds.

Oxidative Reactions: The ketone group is generally resistant to further oxidation under standard conditions. However, strong oxidizing agents under harsh conditions could potentially lead to cleavage of the carbon-carbon bonds. A notable oxidative reaction involving α-halo ketones is the haloform reaction if a methyl ketone is treated with a base and excess halogen. While this compound is not a methyl ketone, the principle of base-mediated halogenation and cleavage is relevant to the broader reactivity of α-halo ketones.

Reductive Reactions: The ketone group can be readily reduced to a secondary alcohol using various reducing agents. The carbon-bromine bonds can also undergo reductive cleavage.

| Reagent | Primary Product | Notes |

| Sodium Borohydride (NaBH₄) | 1,3-Dibromo-3-methylbutan-2-ol | Selective reduction of the ketone to a secondary alcohol. rsc.orgchegg.comchegg.com |

| Lithium Aluminum Hydride (LiAlH₄) | 3-Methylbutan-2-ol | Reduction of both the ketone and the carbon-bromine bonds. |

| Catalytic Hydrogenation (e.g., H₂/Pd) | 3-Methylbutan-2-ol | Can reduce the ketone and cleave the C-Br bonds. |

| Zinc dust in acetic acid | 3-Methylbutan-2-one | Selective reductive debromination. |

Rearrangement Reactions and Mechanistic Implications

The chemical behavior of this compound is significantly influenced by its bifunctional nature as an α,α'-dihaloketone. This structure is prone to rearrangement reactions, particularly under basic conditions, which have profound mechanistic implications.

Investigation of Favorskii-type Rearrangements

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, leading to the formation of carboxylic acid derivatives. wikipedia.orgslideshare.net For α,α'-dihaloketones such as this compound, the reaction typically yields α,β-unsaturated carboxylic acid derivatives. wikipedia.orgadichemistry.com While specific studies on this compound are not extensively documented in publicly available literature, its reactivity can be predicted with high confidence based on analogous compounds.

A well-established analogy is the reaction of 1,3-dibromobutan-2-one with sodium ethoxide, which results in the formation of ethyl but-2-enoate. adichemistry.com By extension, the treatment of this compound with a base like sodium methoxide (B1231860) is expected to yield the corresponding α,β-unsaturated ester, methyl 3-methylbut-2-enoate.

The generally accepted mechanism for this transformation involves the initial abstraction of a proton from the α'-carbon (the carbon atom adjacent to the carbonyl group but not bearing the gem-dimethyl and bromo substituents) by the base. adichemistry.comyoutube.com This deprotonation is facilitated by the electron-withdrawing effect of the adjacent carbonyl group, which increases the acidity of the α'-hydrogens.

The subsequent steps of the proposed mechanism are detailed in the following section on the cyclopropanone intermediate.

Cyclopropanone Intermediate Formation in Reaction Cascades

The Favorskii rearrangement of α-halo ketones is mechanistically characterized by the formation of a highly strained cyclopropanone intermediate. wikipedia.orgadichemistry.comyoutube.comnrochemistry.com In the case of this compound, after the initial formation of the enolate at the α'-position, this enolate undergoes an intramolecular nucleophilic attack on the α-carbon, displacing the bromide ion and forming a 2,2-dimethyl-3-bromocyclopropanone intermediate.

This cyclopropanone intermediate is highly reactive due to significant ring strain and the presence of the electron-withdrawing carbonyl group. It is readily attacked by a nucleophile, such as a methoxide ion from the base used in the reaction. The nucleophilic attack occurs at the carbonyl carbon, leading to the formation of a tetrahedral intermediate.

The subsequent collapse of this tetrahedral intermediate can proceed in two ways, leading to different carbanionic intermediates. The ring-opening is governed by the stability of the resulting carbanion. Cleavage of the bond between the original carbonyl carbon and the more substituted α-carbon (bearing the methyl groups) would lead to a more stable tertiary carbanion. However, the alternative cleavage, leading to a primary carbanion, is followed by the elimination of the second bromide ion to form a stable, conjugated α,β-unsaturated system. This latter pathway is generally favored in α,α'-dihaloketones.

Chemo- and Regioselective Functionalizations

The presence of multiple reactive sites in this compound—the carbonyl group, the α-bromo substituent, and the α'-bromo substituent—opens up possibilities for various chemo- and regioselective functionalizations. The outcome of reactions with nucleophiles is highly dependent on the nature of the nucleophile, the reaction conditions, and the inherent reactivity of the different electrophilic centers in the molecule.

The reactions of α-haloketones with various nucleophiles are a cornerstone of heterocyclic synthesis and functional group transformations. nih.gov The enhanced reactivity of the carbon-halogen bond, activated by the adjacent carbonyl group, makes it a prime target for nucleophilic attack. nih.gov

In the context of this compound, the two bromine atoms are not equivalent. The bromine at the tertiary α-carbon is sterically more hindered than the bromine at the primary α'-carbon. This difference in steric environment can be exploited to achieve regioselective reactions under carefully controlled conditions.

While specific research on the chemo- and regioselective functionalizations of this compound is limited, general principles of α-haloketone reactivity can be applied. For instance, the use of soft nucleophiles might favor substitution at the less hindered α'-position, while hard nucleophiles might preferentially attack the carbonyl carbon. The interplay between substitution and elimination reactions, as well as the Favorskii rearrangement, would be a key factor in determining the product distribution.

Further research in this area could involve the reaction of this compound with a variety of nucleophiles under different conditions to map out its reactivity profile and unlock its potential as a versatile building block in organic synthesis.

Mechanistic Elucidation of Reactions Involving 1,3 Dibromo 3 Methylbutan 2 One

Detailed Reaction Pathway Mapping

The reaction pathways of 1,3-dibromo-3-methylbutan-2-one are influenced by the nature of the reactants and the reaction conditions. One notable reaction is its potential involvement in electrophilic additions or rearrangements, similar to related bromoalkanes. For instance, the reaction of an alkene with bromine can lead to the formation of a dibrominated alkane. thestudentroom.co.uk While not directly involving this compound, the principles of such reactions, including the formation of bromonium ion intermediates, are relevant.

In a different context, the synthesis of related compounds like 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one involves multi-step synthetic routes. researchgate.net These syntheses highlight the reactivity of brominated ketones and the potential for elimination and addition reactions. For example, the dehydrobromination of a dibromoethyl precursor is a key step in forming a triple bond. researchgate.net

The table below outlines a generalized reaction pathway that could be applicable to this compound, based on known reactions of similar compounds.

| Step | Description | Reactants | Products |

| 1 | Nucleophilic attack | This compound, Nucleophile | Halogenated alcohol or ether |

| 2 | Elimination | This compound, Base | α,β-Unsaturated ketone |

| 3 | Rearrangement | This compound, Lewis acid | Isomeric bromo-ketone |

This table presents hypothetical reaction pathways for this compound based on general principles of organic chemistry.

Characterization of Transient Intermediates

The elucidation of reaction mechanisms often hinges on the detection and characterization of transient intermediates. In reactions involving bromoalkanes, carbocation intermediates are frequently proposed. jcu.edu For this compound, a reaction could proceed through the formation of a carbocation at either the C1 or C3 position, following the departure of a bromide ion. The stability of this carbocation would be a determining factor in the reaction pathway.

Carbocation rearrangements, such as hydride or methyl shifts, are common phenomena that occur to form a more stable carbocation. jcu.edu In the case of a carbocation formed from this compound, a rearrangement could potentially occur if it leads to a more stabilized intermediate, for example, a tertiary carbocation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are invaluable tools for identifying such intermediates, sometimes through trapping experiments or by analyzing the final product distribution. jcu.edu

The following table summarizes potential transient intermediates in reactions of this compound.

| Intermediate | Description | Potential Fate |

| Bromonium Ion | A three-membered ring containing a positively charged bromine atom. | Attack by a nucleophile. |

| Carbocation | A species with a positively charged carbon atom. | Rearrangement, elimination, or nucleophilic attack. |

| Enolate | An anion formed by the deprotonation of the α-carbon. | Acts as a nucleophile. |

This table outlines plausible transient intermediates based on the structure of this compound and general mechanistic organic chemistry.

Kinetic and Thermodynamic Aspects of Transformations

The kinetics and thermodynamics of a reaction provide quantitative information about its rate and equilibrium position. For reactions involving this compound, these aspects would be influenced by factors such as the strength of the carbon-bromine bonds, the stability of intermediates and products, and the reaction conditions (temperature, solvent, etc.).

The table below presents hypothetical thermodynamic data for a reaction involving this compound to illustrate the concepts.

| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) |

| Elimination of HBr | - | - | - |

| Nucleophilic Substitution | - | - | - |

This table is for illustrative purposes only, as specific experimental data for this compound was not found in the provided search results.

Analytical Methodologies for Structural and Purity Assessment in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular architecture of 1,3-dibromo-3-methylbutan-2-one. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic connectivity and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR for product identification)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Based on the structure, which features a methylene (B1212753) group adjacent to a bromine atom and a carbonyl group, and two methyl groups attached to a quaternary carbon also bearing a bromine atom, the following proton environments are present:

-CH₂Br group: A singlet for the two protons of the methylene group.

-C(Br)(CH₃)₂ group: A singlet for the six equivalent protons of the two methyl groups.

The chemical shifts of these protons are influenced by the electronegativity of the adjacent atoms. The protons of the methylene group (-CH₂Br) are expected to appear at a higher chemical shift (downfield) due to the deshielding effects of both the adjacent bromine atom and the carbonyl group. The protons of the two methyl groups are also deshielded by the adjacent bromine atom, but to a lesser extent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH ₂Br | ~4.5 - 5.0 | Singlet | 2H |

| -C(Br)(CH ₃)₂ | ~2.0 - 2.5 | Singlet | 6H |

Note: The predicted chemical shifts are estimates based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) (e.g., GC-EIMS for product detection and identification)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture.

A GC-Electron Ionization Mass Spectrometry (GC-EIMS) analysis of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, a fragment containing two bromine atoms will exhibit three peaks in a 1:2:1 ratio (M, M+2, M+4).

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group). For this compound, this could lead to the formation of various charged fragments. A mass spectrum for 1,3-Dibromo-3-methyl-2-butanone is available in the SpectraBase database. spectrabase.com

Table 2: Key Predicted Mass Spectral Data for this compound

| m/z | Predicted Fragment |

| 242/244/246 | [C₅H₈Br₂O]⁺ (Molecular Ion) |

| 163/165 | [C₄H₅BrO]⁺ |

| 121/123 | [C₂H₂BrO]⁺ |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Note: The presence and relative abundance of fragments can vary depending on the ionization energy and other instrument parameters.

Raman Spectroscopy for Molecular Structure and Bonding Analysis

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a molecule. It is complementary to infrared (IR) spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be expected to show characteristic peaks for the various functional groups present. Key vibrational modes would include:

C=O stretch: A strong band characteristic of the carbonyl group.

C-Br stretch: Bands corresponding to the carbon-bromine bonds.

C-C stretch: Vibrations of the carbon skeleton.

C-H bends and stretches: Vibrations of the methyl and methylene groups.

Table 3: Predicted Raman Shifts for Key Functional Groups in this compound

| Functional Group | Predicted Raman Shift (cm⁻¹) |

| C=O Stretch | ~1700 - 1725 |

| C-Br Stretch | ~500 - 650 |

| C-C Stretch | ~800 - 1200 |

| C-H Bending | ~1350 - 1470 |

| C-H Stretching | ~2850 - 3000 |

Note: These are approximate ranges and the actual peak positions can be influenced by the molecular environment.

Chromatographic Separation and Monitoring

Chromatographic techniques are essential for monitoring the progress of chemical reactions and for isolating and purifying the desired products.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate components of a mixture and to monitor the progress of a reaction. In the synthesis of this compound, TLC can be used to track the consumption of the starting material and the formation of the product.

A suitable solvent system (mobile phase) is chosen to achieve good separation between the starting ketone and the brominated product on a TLC plate (stationary phase, typically silica (B1680970) gel). Generally, the brominated product will be less polar than the starting ketone. A common mobile phase for separating compounds of moderate polarity is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The ratio of these solvents can be adjusted to achieve optimal separation. Visualization of the spots on the TLC plate can be achieved using a UV lamp (if the compounds are UV active) or by staining with an appropriate reagent, such as potassium permanganate.

Column Chromatography for Product Isolation

Column chromatography is a preparative technique used to separate and purify larger quantities of a compound from a mixture. After the synthesis of this compound, column chromatography is typically employed to isolate the pure product from any unreacted starting materials, by-products, or catalysts.

The principle is similar to TLC, where a stationary phase (commonly silica gel) is packed into a column, and a solvent system (mobile phase) is used to elute the components of the mixture at different rates. For the purification of α-brominated ketones, a solvent system with a polarity that allows for good separation is chosen. A gradient of solvents, starting with a less polar mixture and gradually increasing the polarity, can be used to effectively separate the desired product. For instance, a mixture of petroleum ether and dichloromethane (B109758) has been used as an eluent for the purification of α-bromo aromatic ketones. google.com The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product.

Applications of 1,3 Dibromo 3 Methylbutan 2 One in Complex Organic Synthesis

Role as a Versatile Synthetic Building Block

1,3-Dibromo-3-methylbutan-2-one is a bifunctional organic compound that serves as a versatile building block in synthetic chemistry. Its utility stems from the presence of multiple reactive sites within its structure: a ketone carbonyl group and two bromine atoms located on adjacent (alpha and alpha-prime) carbon atoms. This arrangement allows for a variety of chemical transformations, making it a valuable intermediate for the construction of more complex molecular architectures. The compound is commercially available from suppliers of chemical building blocks and intermediates, indicating its use in synthetic applications echemi.com.

The reactivity of this compound is characterized by the electrophilic nature of the carbon atoms attached to the bromine atoms and the carbonyl carbon. These sites are susceptible to attack by nucleophiles, forming the basis for its application in constructing larger molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₅H₈Br₂O nih.gov |

| Molecular Weight | 243.92 g/mol nih.gov |

| CAS Number | 1518-06-5 nih.gov |

| InChIKey | MWDMECGUJZUHCF-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | CC(C)(C(=O)CBr)Br nih.gov |

Precursor for the Synthesis of Diverse Organic Compounds

The strategic placement of functional groups in this compound makes it a suitable precursor for a range of organic compounds. Halogenated ketones are recognized as important intermediates in organic synthesis.

Construction of Pharmaceutical Intermediates

While specific examples detailing the use of this compound in the synthesis of named pharmaceutical intermediates are not prominent in publicly available research, compounds with similar structural motifs (α-haloketones) are widely used. For instance, the related compound 1,3-dibromo-1,1-difluoro-2-propanone is a key synthon for preparing 4-bromodifluoromethyl thiazoles, which are valuable structures in drug discovery programs nih.gov. Thiazole rings are core components of many biologically active molecules. Similarly, related isomers such as 2,3-Dibromo-2-methylbutane are generally utilized in the preparation of pharmaceutical intermediates guidechem.com. This suggests the potential of this compound to serve as a precursor for analogous heterocyclic systems relevant to medicinal chemistry.

Synthesis of Agrochemical Components

As with pharmaceuticals, the direct application of this compound in the synthesis of specific agrochemicals is not extensively documented. However, the utility of brominated hydrocarbons as intermediates in this field is well-established. For example, related compounds like 1-Bromo-3-Methylbutane and 2,3-Dibromo-2-methylbutane are noted for their role as precursors or intermediates in the synthesis of various agrochemicals guidechem.commultichemexports.com. The reactivity of the dibromo ketone structure could potentially be leveraged for the creation of novel pesticides or herbicides, where the introduction of specific side chains or the formation of heterocyclic rings is often a key synthetic step.

Development of Polymer and Resin Precursors

Strategies for Derivatization and Functional Group Interconversions

The chemical structure of this compound allows for several strategies for derivatization and functional group interconversions, primarily centered on the reactivity of the carbon-bromine bonds and the carbonyl group.

Nucleophilic Substitution: The primary bromine on carbon-1 and the tertiary bromine on carbon-3 are both subject to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, such as amines, thiols, azides, and alkoxides, leading to highly functionalized ketone derivatives. The relative reactivity of the primary versus the tertiary bromide can potentially be controlled by the choice of nucleophile and reaction conditions.

Heterocycle Formation: One of the most common applications for α-haloketones is in the synthesis of heterocyclic compounds. Reactions with dinucleophiles, such as thioureas, amidines, or hydrazines, can lead to the formation of five- or six-membered rings, which are prevalent in biologically active compounds. For example, the Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide.

Carbonyl Group Reactions: The ketone functionality can undergo standard carbonyl chemistry, including reduction to a secondary alcohol, reductive amination to form amines, or reaction with Grignard or organolithium reagents to create tertiary alcohols. These transformations add another layer of synthetic versatility.

Elimination Reactions: Under basic conditions, dehydrobromination can occur to form an α,β-unsaturated ketone. This functional group is a valuable Michael acceptor, enabling the formation of carbon-carbon bonds through conjugate addition reactions.

These established reaction pathways for α-haloketones highlight the potential of this compound as a flexible tool for organic synthesis, enabling the conversion of a simple starting material into a diverse array of more complex products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.